

Gö6976: A Potent Kinase Inhibitor with Significant Cross-Reactivity

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Compound of Interest

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the selectivity of chemical probes is paramount. Gö6976, a widely used inhibitor, is primarily recognized for its potent inhibition of conventional Protein Kinase C (PKC) isoforms. However, extensive research has revealed a broader activity profile, encompassing a significant number of off-target kinases. This guide provides a comparative analysis of Gö6976's cross-reactivity with other kinase families, supported by experimental data and detailed methodologies.

Overview of Gö6976's Kinase Selectivity

Gö6976 is a potent, ATP-competitive inhibitor of conventional, calcium-dependent PKC isozymes, specifically PKC α and PKC β 1, with IC₅₀ values in the low nanomolar range.^{[1][2]} It exhibits significantly lower potency against novel and atypical PKC isoforms.^[1] While initially characterized as a selective PKC inhibitor, broader kinase profiling studies have demonstrated that Gö6976 is a promiscuous inhibitor, affecting a wide array of kinases from different families.

At a concentration of 500 nM, Gö6976 was found to substantially inhibit (by >50%) 107 kinases out of a panel of 300, and dramatically inhibit (by >80%) 52 of those.^[3] This highlights the importance of considering its off-target effects when interpreting experimental results.

Comparative Inhibitory Activity of Gö6976

The following table summarizes the inhibitory activity of Gö6976 against its primary targets and a selection of key off-target kinases. The data is presented as IC₅₀ values, which represent the

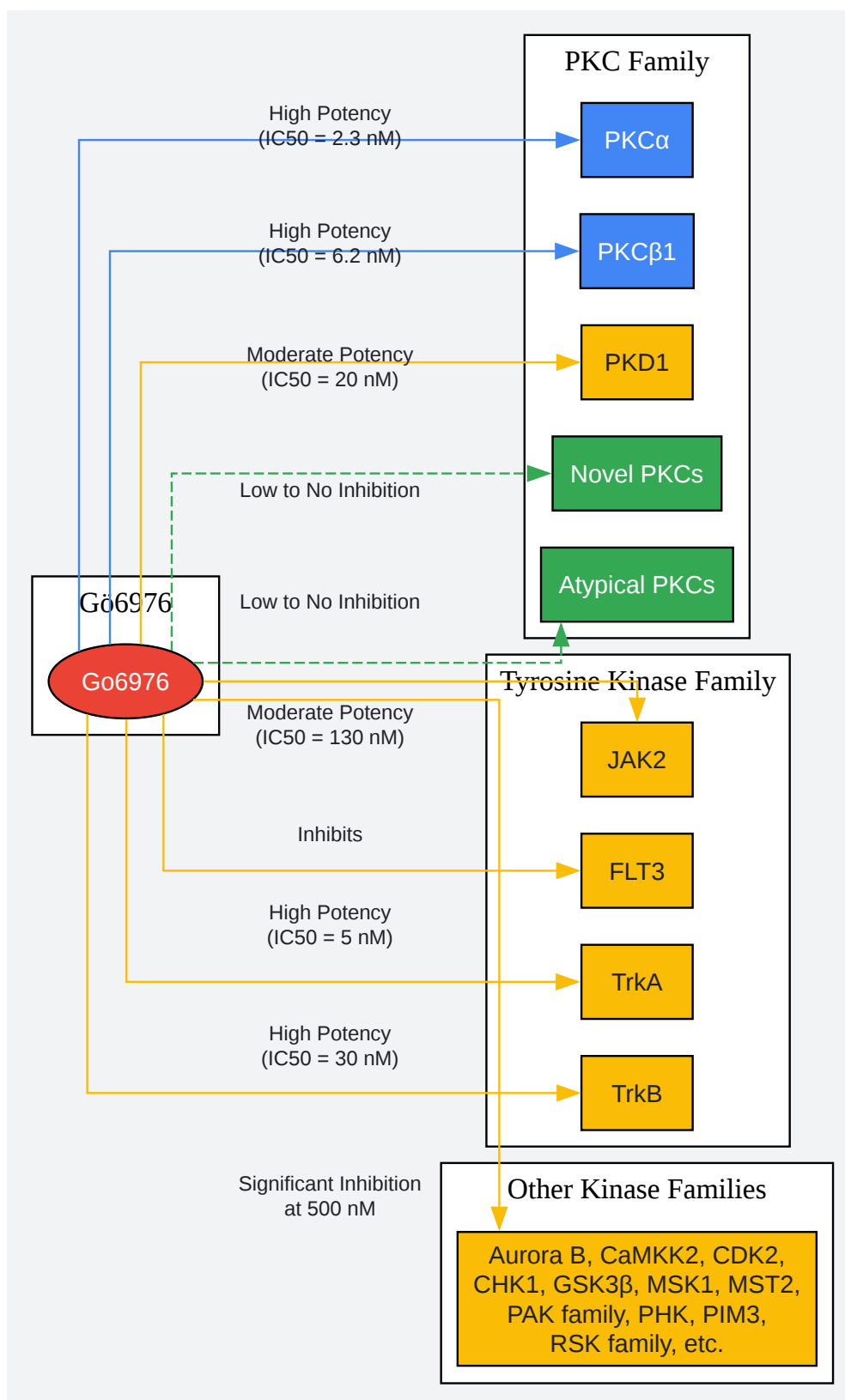
concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

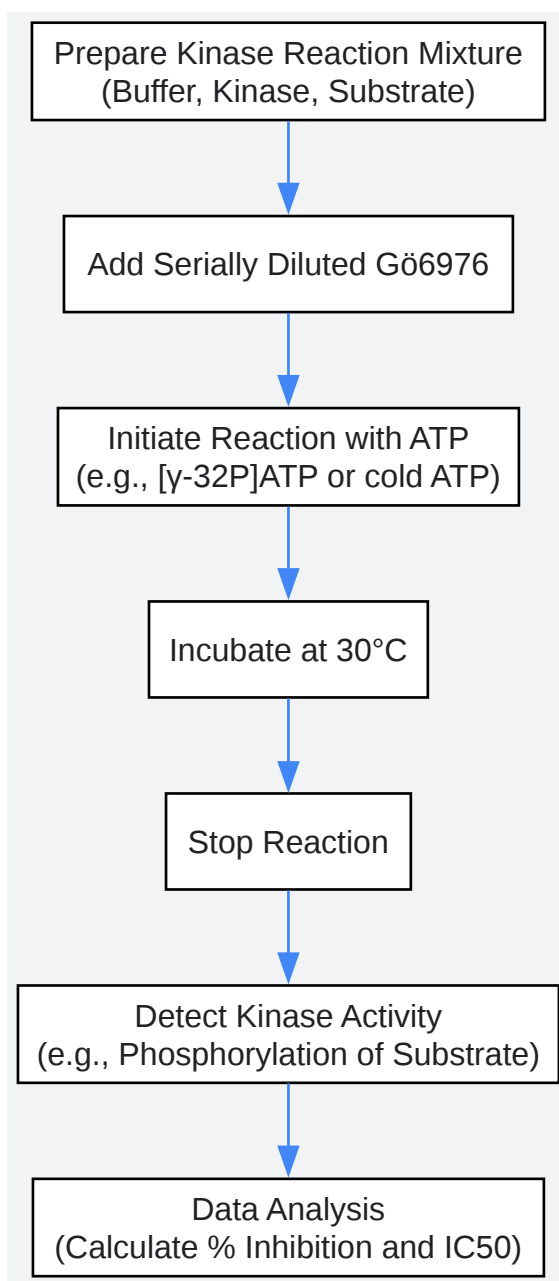
Kinase Family	Target Kinase	IC50 (nM)
PKC (Primary Targets)	PKC α	2.3 ^[1]
PKC β 1	6.2	
PKC (rat brain)	7.9	
PKC μ (PKD1)	20	
Tyrosine Kinase	TrkA	5
TrkB	30	
JAK2	130	
JAK3	370	
FLT3	N/A	
Other Serine/Threonine Kinases	Aurora B	N/A
CaMKK2	N/A	
CDK2-cyclin A	N/A	
CHK1	N/A	
GSK3 β	N/A	
MSK1	N/A	
MST2	N/A	
PAK4	N/A	
PAK5	N/A	
PAK6	N/A	
PHK	N/A	
PIM3	N/A	
RSK1	N/A	
RSK2	N/A	

N/A: Specific IC50 values were not available in the reviewed literature, however, these kinases were identified as being dramatically inhibited (>80%) by 500 nM Gö6976.

Signaling Pathways and Experimental Workflows

The cross-reactivity of Gö6976 has implications for multiple signaling pathways. For instance, its inhibition of JAK2 and FLT3 can impact the JAK/STAT signaling pathway, which is crucial for hematopoiesis and immune response. Similarly, inhibition of TrkA and TrkB can interfere with neurotrophin signaling pathways essential for neuronal survival and differentiation.





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